4-Amino-2,2-difluorobutanoic acid
Description
Significance of Non-Canonical Amino Acids in Advancing Biomolecular Science
Non-canonical amino acids (ncAAs) have become indispensable in biomolecular science, providing a means to expand the chemical diversity of proteins and peptides beyond what is offered by nature. frontiersin.org The site-specific incorporation of ncAAs into proteins allows for the precise introduction of novel chemical functionalities, enabling researchers to:
Probe Protein Structure and Function: By replacing a natural amino acid with a non-canonical counterpart, scientists can investigate the role of specific residues in protein folding, stability, and enzymatic activity. frontiersin.orgacs.org
Engineer Novel Proteins: The incorporation of ncAAs can bestow new or enhanced properties upon proteins, such as increased stability, altered substrate specificity, or novel catalytic activities. numberanalytics.comnih.gov
Develop New Therapeutic Agents: Peptides and proteins containing ncAAs can exhibit improved pharmacokinetic properties, such as increased resistance to degradation by proteases, making them attractive candidates for drug development.
Create Novel Biomaterials: The unique properties of ncAAs can be harnessed to create self-assembling peptides and other nanomaterials with tailored functionalities. numberanalytics.comnumberanalytics.com
The ability to genetically encode over 200 different ncAAs has revolutionized our ability to study and manipulate biological systems at the molecular level. nih.gov This has been made possible through techniques like genetic code expansion (GCE), which allows for the site-specific insertion of ncAAs into proteins in living cells. frontiersin.orgnih.gov
Rationale for Fluorine Incorporation in Amino Acid Analogs for Research
The substitution of hydrogen with fluorine in amino acid analogs offers a subtle yet powerful modification that can have profound effects on the molecule's properties. numberanalytics.com Fluorine is the most electronegative element, and its incorporation can lead to:
Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly change the pKa of nearby functional groups. numberanalytics.com
Increased Lipophilicity: Fluorination can enhance the hydrophobicity of an amino acid, which can influence protein folding and interactions.
Enhanced Thermal and Chemical Stability: The carbon-fluorine bond is exceptionally strong, leading to increased stability of the amino acid and any peptide or protein into which it is incorporated. numberanalytics.com
Conformational Changes: The presence of fluorine can induce specific conformational preferences in peptides and proteins, affecting their structure and function. researchgate.net
Unique Spectroscopic Signatures: The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent probe for NMR spectroscopy to study protein structure and dynamics. researchgate.net
These unique properties make fluorinated amino acids powerful tools for a wide range of applications in chemical biology, from fundamental studies of protein behavior to the development of new drugs and materials. numberanalytics.comnumberanalytics.com
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,2-difluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2/c5-4(6,1-2-7)3(8)9/h1-2,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOHCVBJBZUONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371013 | |
| Record name | 4-amino-2,2-difluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130592-02-8 | |
| Record name | 4-amino-2,2-difluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 2,2 Difluorobutanoic Acid and Its Derivatives
Stereoselective Synthesis Approaches for Chiral Centers
Achieving stereochemical control is paramount in the synthesis of bioactive molecules like amino acids. The methods below are employed to generate specific enantiomers of 4-Amino-2,2-difluorobutanoic acid, which is crucial for its biological function.
Chiral Auxiliaries in Enantioselective Preparation
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.org This strategy is highly reliable for producing enantiomerically pure compounds. wikipedia.orgnih.gov
Common auxiliaries include Evans' oxazolidinones, pseudoephedrine, and sulfur-based compounds derived from natural amino acids. wikipedia.orgnih.govscielo.org.mx In the context of amino acid synthesis, a chiral auxiliary is typically attached to a glycine (B1666218) or other amino acid precursor. The resulting adduct creates a sterically hindered environment that forces an incoming group, such as a difluoroalkyl fragment, to add to the alpha-carbon from a specific direction, resulting in a high diastereomeric excess.
One powerful method involves the use of N-tert-butylsulfinimines. For example, the addition of a Reformatsky reagent derived from ethyl bromodifluoroacetate to chiral N-tert-butylsulfinimines yields α,α-difluoro-β-amino acid derivatives with high diastereoselectivity. nih.gov The resulting diastereomers are readily separable, and the auxiliary can be cleaved to provide the enantiomerically pure amino acid derivative. nih.gov This approach is directly analogous to a potential synthesis of the enantiopure β,β-difluoro-α-amino acid, this compound.
Another prominent strategy employs nickel(II) complexes of Schiff bases formed between glycine and a chiral ligand. mdpi.com The planar nickel complex effectively blocks one face of the glycine enolate, leading to highly stereoselective alkylation at the α-position. While demonstrated for large-scale synthesis of trifluorinated amino acids, this methodology is adaptable for the introduction of a difluoromethylated side chain. mdpi.com
Table 1: Diastereoselective Synthesis Using Chiral Auxiliaries This table presents representative data for the synthesis of fluorinated amino acids using chiral auxiliaries, illustrating typical efficiencies.
| Auxiliary/Method | Substrate | Reagent | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| N-tert-butylsulfinimine | Alkyl- and Aryl-imines | Ethyl bromodifluoroacetate (Reformatsky) | 80:20 to 95:5 | nih.gov |
| Ni(II)-Glycine Complex | (S)-Glycine Schiff Base | 1,1,1-Trifluoro-2-iodoethane | >99% de | mdpi.com |
| trans-2-Phenylcyclohexanol | Glyoxylate Ester | 2,4-Dimethyl-pent-2-ene | 10:1 | wikipedia.org |
Enzymatic Resolution and Asymmetric Catalysis in Synthesis
Enzymatic methods offer high selectivity under mild reaction conditions and are considered environmentally friendly alternatives to classical chemical synthesis. researchgate.net
Enzymatic Resolution: This technique involves the separation of enantiomers from a racemic mixture. A common approach is the kinetic resolution of a racemic N-acyl-amino acid using an enzyme like acylase. The enzyme selectively hydrolyzes the N-acyl group from one enantiomer (e.g., the L-enantiomer), leaving the other (D-enantiomer) untouched. The resulting free amino acid and the unreacted acylated amino acid can then be separated based on their different chemical properties. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are also widely used for the resolution of amino acid esters via selective hydrolysis or transesterification.
Asymmetric Catalysis: This approach creates a chiral molecule from a prochiral precursor using a chiral catalyst. For amino acid synthesis, methods include the asymmetric hydrogenation of dehydroamino acid precursors using a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands). researchgate.net This reaction can produce α-amino acids with very high enantiomeric excess. Another powerful method is the asymmetric amination of α-keto acids using transaminase enzymes, which transfer an amino group from a donor molecule (like D-glutamate) to the keto acid with high stereoselectivity. researchgate.net These enzymatic strategies are applicable to the synthesis of various fluorinated amino acids. researchgate.net
Classical and Modern Organic Synthesis Strategies
Beyond stereoselective control, a range of modern synthetic methods can be employed to construct the carbon skeleton and introduce the required fluorine atoms.
Photoinduced Radical Hydroperfluoroalkylation Routes
Photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org These reactions often utilize visible light to excite a photocatalyst, which then initiates a radical-based transformation. researchgate.net
A viable strategy for synthesizing fluorinated amino acids is the radical conjugate addition to a dehydroalanine (B155165) (Dha) derivative. researchgate.netnih.gov In this approach, a difluoromethyl radical is generated from a suitable precursor (e.g., a difluoromethyl halide or sulfone) through interaction with the excited photocatalyst. This radical then adds to the double bond of a protected dehydroalanine. The subsequent radical is then quenched to give the final product. This method is advantageous for its high functional group tolerance and the ability to use readily available starting materials. The stereochemistry of the addition can often be controlled by using chiral catalysts or auxiliaries. nih.gov
Table 2: Photocatalytic Radical Addition for Amino Acid Synthesis This table summarizes conditions for a representative photoredox-catalyzed conjugate addition to a dehydroalanine derivative.
| Photocatalyst | Radical Precursor | Reductant/Additive | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| [Ir(dtbbpy)(ppy)2]PF6 | 2-Bromopyridine | Hantzsch Ester | aq. DMSO | 72% | arkat-usa.org |
| Not Required | 4-Acyl-1,4-dihydropyridine | None | - | 56-99% | researchgate.net |
| Chiral Nickel Catalyst | Alkyl/Aryl Iodides | - | - | - | nih.gov |
Utilization of Hexafluoroacetone as a Protecting and Activating Reagent
Hexafluoroacetone (HFA) is a highly reactive, electrophilic ketone that serves as a versatile protecting and activating reagent in amino acid chemistry. wikipedia.orgorgsyn.org It readily reacts with amino acids, which contain both a nucleophilic amino group and a carboxylic acid, to form stable heterocyclic adducts, typically oxazolidin-4-ones. researchgate.net This transformation protects both the amine and the alpha-carboxyl group.
This protection strategy allows for selective reactions at other positions of the amino acid. For example, research has shown that (S)-aspartic acid can be protected with hexafluoroacetone, and the resulting adduct can be converted into new types of 4,4-difluoro-substituted α-amino acids. researchgate.net A similar strategy starting from glutamic acid has been used to synthesize 5,5-difluoropipecolic acid. researchgate.net The key steps involve the HFA protection, selective transformation of the side-chain carboxyl group (e.g., reduction, fluorination), and subsequent deprotection to release the modified amino acid. This methodology provides a robust pathway for converting readily available amino acids into complex fluorinated targets.
Multi-step Convergent and Divergent Synthetic Pathways
The synthesis of complex molecules like this compound often requires multi-step sequences that can be designed in either a convergent or divergent fashion.
A divergent synthesis begins with a common intermediate that is used to create a library of structurally related compounds. researchgate.net For instance, an HFA-protected aspartic acid derivative could serve as a branching point. researchgate.net One path could lead to the target this compound, while other pathways could yield different fluorinated or non-fluorinated analogues by applying different reagents to the common intermediate. This approach is efficient for exploring structure-activity relationships.
Table of Mentioned Compounds
| Common Name | Systematic Name |
|---|---|
| This compound | This compound |
| Evans' oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and related structures |
| Pseudoephedrine | (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol |
| N-tert-butylsulfinimine | 2-methyl-N-(sulfinyl)-2-propanamine |
| Ethyl bromodifluoroacetate | Ethyl 2-bromo-2,2-difluoroacetate |
| Glycine | 2-Aminoacetic acid |
| Candida antarctica lipase B (CAL-B) | Enzyme (hydrolase) |
| Dehydroalanine (Dha) | 2-Amino-2-propenoic acid |
| Hantzsch Ester | Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate |
| Hexafluoroacetone (HFA) | 1,1,1,3,3,3-Hexafluoropropan-2-one |
| Aspartic acid | (2S)-2-Aminobutanedioic acid |
| Glutamic acid | (2S)-2-Aminopentanedioic acid |
| 5,5-Difluoropipecolic acid | 5,5-Difluoropiperidine-2-carboxylic acid |
Protecting Group Chemistry in the Synthesis of Functionalized Analogs
The synthesis of functionalized analogs of this compound necessitates the strategic use of protecting groups. springernature.com These temporary modifications to reactive functional groups, particularly the α-amino group, are essential to prevent undesired side reactions and ensure the selective formation of the target molecule. springernature.comlibretexts.org The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal without affecting the rest of the molecule. researchgate.net
In the context of synthesizing derivatives of fluorinated amino acids, the nucleophilicity of the amino group must be masked during reactions involving other parts of the molecule. libretexts.org The most commonly employed α-amino protecting groups in peptide and amino acid chemistry are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). It is stable under a wide range of conditions but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). researchgate.netpeptide.com The Fmoc group , on the other hand, is introduced using reagents like Fmoc-Cl or Fmoc-OSu. ub.edu Its key advantage is its lability under basic conditions (e.g., piperidine), while it remains stable to acids, making it orthogonal to the Boc group. researchgate.netyoutube.com This orthogonality allows for selective deprotection of one functional group while another, protected with a different group, remains intact, a crucial strategy in complex multi-step syntheses. researchgate.net
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Characteristics |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA) | Stable to base and hydrogenation; widely used in solution and solid-phase synthesis. researchgate.netpeptide.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine) | Acid-stable; central to Fmoc/tBu solid-phase peptide synthesis strategy. researchgate.netyoutube.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) | One of the first "modern" protecting groups; stable to mild acid and base. researchgate.net |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst | Orthogonal to both acid-labile and base-labile groups. springernature.comub.edu |
Synthesis of Structural Analogs and Isosteres
The synthesis of structural analogs and isosteres of this compound is a key area of research aimed at modulating the molecule's physicochemical and biological properties. researchgate.net Isosteres are molecules or groups that have similar shapes, volumes, and electronic distributions, which can lead to similar biological activities. ekb.eg The replacement of a functional group with an isostere can enhance properties like metabolic stability, membrane permeability, and binding affinity. researchgate.net
One common strategy involves the modification of the carboxylic acid moiety. Carboxylic acid bioisosteres that have been successfully used in drug design include tetrazoles, phosphonic/phosphinic acids, and various heterocyclic systems like 3-hydroxyisoxazoles. nih.gov For instance, replacing the carboxylic acid of this compound with a phosphonic acid group would yield a phosphonate (B1237965) analog, (4-amino-2,2-difluorobutyl)phosphonic acid. The synthesis of such analogs often involves Horner-Wadsworth-Emmons type reactions or the alkylation of phosphonate-containing synthons. nih.gov
Another approach to creating structural analogs is to modify the carbon backbone. This can include the introduction of conformational constraints, such as incorporating the backbone into a cyclopropyl (B3062369) or other cyclic system. nih.gov For example, constrained analogs of 2-amino-4-phosphonobutanoic acid have been prepared by the cycloaddition of diazomethane (B1218177) to a dehydroamino acid precursor, followed by photolysis and hydrolysis. nih.gov Similar strategies could be adapted for the synthesis of cyclopropyl analogs of this compound.
Furthermore, the synthesis of related difluorinated lactams, such as 3,3-difluoropyrrolidin-2-ones, has been achieved through copper-catalyzed aminodifluoroalkylation of alkenes. acs.org These γ-lactam structures can be considered cyclic analogs of γ-amino acids and represent another avenue for structural diversification. The development of methods for the asymmetric synthesis of these analogs is also of high importance to access enantiomerically pure compounds. bioorganica.com.ua
| Analog/Isostere Type | Example Structure Name | General Synthetic Strategy | Potential Property Modulation |
|---|---|---|---|
| Phosphonate Isostere | (4-Amino-2,2-difluorobutyl)phosphonic acid | Horner-Wadsworth-Emmons reaction; Alkylation of phosphonate synthons. nih.gov | Altered acidity (pKa), polarity, and metal chelation properties. nih.gov |
| Constrained Cyclic Analog | 2-Amino-2-(difluoromethyl)cyclopropanecarboxylic acid | Cyclopropanation of unsaturated precursors (e.g., with diazomethane). nih.gov | Restricted conformation, potentially leading to increased receptor selectivity. |
| γ-Lactam Analog | 4-Amino-5,5-difluoropiperidin-2-one | Radical cyclization of N-alkenyl α,α-difluoroacetamides; Aminodifluoroalkylation of alkenes. acs.org | Increased metabolic stability by replacing the scissile peptide bond. researchgate.net |
| Hydroxyisoxazole Isostere | 5-((2-Amino-2,2-difluoroethyl))isoxazol-3-ol | Cycloaddition reactions; Condensation of hydroxylamine (B1172632) with β-ketoesters. | Mimics the acidity and hydrogen bonding pattern of a carboxylic acid. nih.gov |
Integration of 4 Amino 2,2 Difluorobutanoic Acid into Peptides and Proteins
Methodologies for Non-Canonical Amino Acid Incorporation
Several powerful techniques have been developed to incorporate non-canonical amino acids, including 4-Amino-2,2-difluorobutanoic acid, into the polypeptide chain. These methods offer varying degrees of control over the incorporation site and are suited for different research applications.
A versatile method for introducing non-canonical amino acids into proteins is through the chemical aminoacylation of a suppressor tRNA. nih.gov This technique involves the in vitro synthesis of a tRNA molecule that recognizes a stop codon (e.g., the amber codon, UAG) and is chemically charged with the desired non-canonical amino acid. nih.gov When this aminoacylated tRNA is introduced into a cell-free protein synthesis system or microinjected into a cell (like Xenopus oocytes) along with messenger RNA (mRNA) containing a corresponding stop codon at the desired position, the non-canonical amino acid is incorporated into the growing polypeptide chain. nih.govnih.gov
This approach is broadly applicable and allows for the incorporation of a wide variety of non-canonical amino acids, as it bypasses the need for an evolved aminoacyl-tRNA synthetase that can recognize the unnatural amino acid. nih.govnih.gov The key steps in this process are:
Synthesis of a suppressor tRNA: A tRNA molecule that recognizes a nonsense codon is prepared.
Chemical aminoacylation: The desired non-canonical amino acid, in this case, this compound, is chemically attached to the 3'-end of the suppressor tRNA.
In vitro or in vivo protein synthesis: The aminoacylated tRNA and the target mRNA are introduced into a system capable of protein synthesis.
This method has been instrumental in structure-function studies of proteins, allowing for precise modifications to the protein backbone and side chains. nih.gov
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired sequence. nih.gov This method is particularly well-suited for the incorporation of fluorinated amino acids like this compound. nih.gov In SPPS, the C-terminal amino acid of the desired peptide is attached to an insoluble polymer resin. wpmucdn.com The peptide chain is then elongated by a series of repeating cycles of deprotection and coupling of protected amino acid derivatives. wpmucdn.comthieme-connect.de
The general workflow for SPPS involves:
Anchoring: The first protected amino acid is covalently linked to a solid support.
Deprotection: The Nα-protecting group (commonly Fmoc or Boc) is removed from the anchored amino acid. wpmucdn.com
Coupling: The next protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. wpmucdn.com
Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. wpmucdn.com
The use of Fmoc-protected this compound as a building block allows for its direct and site-specific incorporation into the peptide sequence during the synthesis process. nih.gov SPPS offers precise control over the sequence and allows for the creation of peptides containing multiple non-canonical amino acids. luxembourg-bio.com However, the efficiency of SPPS can decrease with increasing peptide length. nih.gov
For the synthesis of larger proteins containing non-canonical amino acids, Native Chemical Ligation (NCL) and Expressed Protein Ligation (EPL) are powerful techniques. nih.gov NCL allows for the joining of two unprotected peptide fragments in an aqueous solution to form a single, larger polypeptide with a native peptide bond at the ligation site. nih.govnih.gov One peptide fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine residue. nih.gov The reaction proceeds through a chemoselective transthioesterification followed by an S-to-N acyl shift. nih.gov
Expressed Protein Ligation (EPL) is a semisynthetic method that combines recombinant protein expression with NCL. In EPL, a protein of interest is expressed as a fusion with an intein domain, which allows for the generation of a C-terminal thioester. This recombinantly produced protein fragment can then be ligated to a synthetic peptide containing an N-terminal cysteine and, in this context, this compound at a desired position. This approach enables the site-specific incorporation of non-canonical amino acids into large proteins that are difficult to access by total chemical synthesis. nih.gov
Table 1: Comparison of Methodologies for Incorporating this compound
| Methodology | Principle | Advantages | Limitations |
| Chemical Aminoacylation of tRNA | Site-specific incorporation via a chemically charged suppressor tRNA recognizing a stop codon. nih.govnih.gov | Broad applicability for various non-canonical amino acids; bypasses the need for engineered synthetases. nih.gov | Technically demanding; often limited to smaller-scale protein production. |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid support using protected amino acid building blocks. nih.govwpmucdn.com | High precision in sequence control; allows for multiple unnatural amino acid incorporations. luxembourg-bio.com | Inefficient for long peptides (>50 amino acids); can be costly. nih.govresearchgate.net |
| Native Chemical Ligation (NCL) / Expressed Protein Ligation (EPL) | Ligation of a synthetic peptide (containing the non-canonical amino acid) to a recombinantly expressed protein fragment. nih.govnih.gov | Enables site-specific modification of large proteins; combines the flexibility of chemical synthesis with the efficiency of recombinant expression. nih.gov | Requires an N-terminal cysteine at the ligation site (though modifications exist); can involve complex protein expression and purification steps. |
Structural Design of Peptides and Proteins Incorporating this compound
The incorporation of fluorinated amino acids like this compound can significantly influence the structure and stability of peptides and proteins. rsc.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and the stability of the C-F bond, can be leveraged in rational protein design. nih.gov
The introduction of fluorine can enhance protein stability through the hydrophobic effect. nih.gov Fluorinated side chains are generally more hydrophobic than their hydrocarbon counterparts, which can drive protein folding and stabilize the tertiary structure. nih.gov For instance, the replacement of leucine (B10760876) with hexafluoroleucine has been shown to increase the thermodynamic stability of proteins. duke.edu The stabilizing effect, however, is highly dependent on the local environment and packing within the protein core. duke.edu
Furthermore, the conformational preferences of fluorinated amino acids can be exploited to control the secondary structure of peptides. For example, the gauche effect between the fluorine atoms and the amino group in β-fluoro amino acids can influence backbone torsion angles, predisposing the peptide to adopt specific conformations. The inductive effects of fluorine can also alter the properties of the peptide backbone, potentially influencing cis/trans isomerization of peptide bonds and accelerating folding. mdpi.com
Engineering of Biologically Relevant Macromolecules with Fluorinated Residues
The ability to incorporate fluorinated amino acids like this compound opens up new avenues for engineering biologically relevant macromolecules with novel properties. nih.gov Fluorination can be used to enhance the stability of therapeutic peptides and proteins, increasing their resistance to proteolysis and improving their pharmacokinetic profiles. nih.gov
Beyond stability, fluorinated residues can be used to modulate protein-protein interactions. The unique electronic properties of the C-F bond can lead to specific interactions, such as dipole-dipole and orthogonal multipolar interactions, which can be used to engineer highly specific binding interfaces. rsc.org This has been demonstrated in the design of coiled-coil peptide systems where fluorinated amino acids direct specific heteromeric assembly.
Moreover, the incorporation of ¹⁹F-labeled amino acids provides a powerful tool for studying protein structure and dynamics using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org The ¹⁹F nucleus is highly sensitive to its local environment, making it an excellent probe for conformational changes, ligand binding, and protein folding. rsc.org
Biomolecular and Biochemical Investigations of 4 Amino 2,2 Difluorobutanoic Acid in Peptides and Proteins
Conformational and Structural Perturbations Induced by Fluorination
The substitution of hydrogen atoms with fluorine can lead to significant local and global conformational changes in peptides and proteins. The gem-difunctionalization at the 2-position of a butanoic acid derivative introduces a strong dipole and steric constraints that are expected to influence the backbone and side-chain dihedral angles of the amino acid residue.
Influence on Peptide Secondary Structure Propensity
Generally, the incorporation of fluorinated amino acids has been shown to modulate secondary structure propensity. For instance, some studies suggest that highly fluorinated amino acids tend to have a lower α-helix propensity compared to their non-fluorinated counterparts. acs.org Conversely, the introduction of fluorine can stabilize β-sheet structures. nih.gov The strong electronegativity of the fluorine atoms in 4-Amino-2,2-difluorobutanoic acid can influence the local electronic environment, potentially affecting the hydrogen bonding patterns that are crucial for the formation of stable secondary structures. The steric bulk of the difluoromethyl group is also a significant factor that can restrict the conformational freedom of the peptide backbone, thereby favoring certain secondary structural motifs over others.
Table 1: Predicted Influence of this compound on Peptide Secondary Structure
| Secondary Structure | Predicted Effect of Incorporation | Rationale |
| α-Helix | Likely to decrease propensity | The electronegativity and steric hindrance of the CF2 group may disrupt the precise hydrogen bonding and packing required for a stable α-helix. |
| β-Sheet | May increase propensity or induce turns | The conformational constraints imposed by the difluoromethyl group could favor the extended conformation of β-strands or promote the formation of β-turns. |
| Turns | May be favored | The steric and electronic effects of the gem-difluoro group could promote the formation of turn structures to accommodate the altered side-chain and backbone geometry. |
Impact on Protein Folding Kinetics and Thermodynamics
The folding of a protein into its unique three-dimensional structure is a complex process governed by a delicate balance of thermodynamic forces. The introduction of fluorinated amino acids can significantly impact this process. While no specific data exists for this compound, studies with other fluorinated amino acids have demonstrated enhanced protein stability. acs.orgnih.govmdpi.com
Modulation of Protein-Protein and Protein-Ligand Interactions
The specific recognition and binding between proteins and their partners, including other proteins and small molecule ligands, are fundamental to most biological processes. The introduction of this compound into a protein's binding interface could significantly modulate these interactions.
Analysis of Fluorine-Mediated Intermolecular Contacts
Fluorine atoms can participate in a range of non-covalent interactions that can influence molecular recognition. These include dipole-dipole interactions, and the formation of weak hydrogen bonds with appropriate donors. The gem-difluoro group in this compound provides a locus for such interactions.
In a protein-protein or protein-ligand interface, the fluorine atoms could engage in favorable contacts with backbone amides, polar side chains, or functional groups on a ligand. The precise nature and strength of these interactions would be highly dependent on the geometric arrangement of the interacting partners. The introduction of such a fluorinated residue could either enhance binding affinity by introducing new favorable contacts or decrease affinity by creating unfavorable steric or electrostatic clashes.
Investigation of "Chemical Complementation" in Binding Interfaces
"Chemical complementation" refers to the optimization of binding interfaces by introducing novel chemical functionalities that are not present in the canonical amino acids. Fluorinated amino acids are excellent tools for this purpose. The unique electronic properties of the difluoromethyl group in this compound can be exploited to create complementary interactions with a binding partner.
For example, if a binding partner possesses an electron-poor region, the electron-rich fluorine atoms of the incorporated amino acid could provide a complementary electrostatic interaction, thereby enhancing binding specificity and affinity. Conversely, if the binding pocket is predominantly hydrophobic, the fluorinated alkyl portion of the side chain could contribute to enhanced hydrophobic packing. There is currently no specific published research investigating the use of this compound for chemical complementation.
Enzymatic Activity Modulation and Mechanism of Action Studies
The incorporation of non-proteinogenic amino acids into or near an enzyme's active site can profoundly affect its catalytic activity. While there are no direct studies on the effect of this compound on enzyme activity, studies on structurally similar molecules provide some clues.
For instance, substituted γ-amino acids are known to act as inhibitors of enzymes such as GABA aminotransferase. nih.gov A related compound, (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, has been shown to be an inactivator of GABA aminotransferase. rcsb.org This suggests that this compound, as a γ-amino acid analogue with a difluoromethyl group, could potentially act as a modulator of enzymes that process γ-amino acids or similar substrates. The difluoromethyl group could act as a mimic of a tetrahedral transition state or as a stable isostere of a functional group that is processed by the enzyme, leading to inhibition.
Table 2: Potential Enzymatic Modulation by this compound
| Enzyme Target Class | Potential Effect | Plausible Mechanism |
| Aminotransferases | Inhibition | The compound may act as a competitive or mechanism-based inhibitor by mimicking the natural substrate or a transition state intermediate. |
| Decarboxylases | Modulation | The altered electronic properties of the side chain could affect substrate binding and the catalytic steps involved in decarboxylation. |
| Proteases | Altered Cleavage Specificity | Incorporation into a peptide substrate could alter the recognition and cleavage by proteases due to steric and electronic effects. |
Inhibition Kinetics and Stereospecificity in Enzyme Systems (e.g., GABA-T, HCV NS3 Protease, Chorismate Mutase)
The strategic placement of fluorine atoms can turn an amino acid into a potent and selective enzyme inhibitor. However, specific data on the inhibition kinetics and stereospecificity of this compound against γ-aminobutyric acid aminotransferase (GABA-T), Hepatitis C virus (HCV) NS3 protease, and chorismate mutase are not extensively available in the current scientific literature.
Research on analogous compounds provides some insight. For instance, a related compound, 4-amino-2-fluorobutanoic acid, has been shown to be a noncompetitive inhibitor of GABA transport in catfish brain synaptosomes, with a reported inhibition constant (Ki) of 12.5 microM. nih.gov This suggests that fluorination at the 2-position of 4-aminobutanoic acid can interfere with GABA-related biological processes. However, the gem-difluoro substitution in this compound would significantly alter the electronic and steric properties at the α-carbon, likely leading to different inhibitory characteristics.
The HCV NS3 protease is a key target for antiviral drug development. nih.govnih.gov While numerous inhibitors have been developed, many of which are peptide-like and target the enzyme's active site, specific studies detailing the inhibitory activity of this compound are not readily found. nih.govnih.gov The incorporation of non-standard amino acids can be a strategy to improve the potency and pharmacokinetic properties of protease inhibitors.
Similarly, chorismate mutase, an enzyme in the shikimate pathway for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, is another potential target for inhibitors. mdpi.com While various analogues of chorismate have been investigated as inhibitors, the specific evaluation of this compound in this context has not been reported in the available literature. nih.gov
Active Site Directed Inactivation Mechanisms
Mechanism-based inactivators are compounds that are catalytically converted by a target enzyme into a reactive species that then covalently modifies and inactivates the enzyme. Fluorinated amino acids are often designed as such inactivators. The gem-difluoro group in this compound could potentially play a role in an inactivation mechanism. For example, enzymatic action could lead to the elimination of fluoride (B91410), generating a reactive electrophilic species within the active site that can be attacked by a nucleophilic residue of the enzyme, leading to irreversible inhibition.
While direct studies on this compound are lacking, research on other fluorinated amino acids provides plausible mechanistic frameworks. For example, some fluorinated GABA analogues are known to inactivate GABA-T through various mechanisms, including the formation of a stable enamine intermediate or through a Michael addition pathway following fluoride elimination. nih.govnih.gov The specific mechanism would depend on the precise positioning of the difluoromethyl group relative to the reactive functionalities of the enzyme's active site.
Interactions with Metabolic Pathway Enzymes
The introduction of a synthetic amino acid like this compound into a biological system can lead to interactions with various metabolic pathway enzymes. These interactions can range from competitive inhibition of enzymes that process natural amino acids to its potential incorporation into metabolic pathways, leading to the formation of fluorinated metabolites.
Currently, there is a lack of specific published research detailing the interactions of this compound with metabolic pathway enzymes. Such studies would be crucial to understand the broader biological effects and potential metabolic fate of this compound.
Applications in Protease Stability Studies
The modification of peptides with fluorinated amino acids is a strategy that has been explored to enhance their stability against proteolytic degradation. Proteases are enzymes that cleave peptide bonds, and increasing a peptide's resistance to this cleavage can prolong its therapeutic effect.
A study on the impact of incorporating 2-amino-4,4-difluorobutanoic acid, an isomer of the title compound, into a model peptide demonstrated that the position of the fluorinated residue relative to the cleavage site is critical. The introduction of this fluorinated amino acid was shown to significantly increase the proteolytic stability of the peptide against certain proteases. This increased stability is often attributed to the steric and electronic effects of the fluorine atoms, which can alter the peptide's conformation and its recognition by proteases. While this provides a strong indication of the potential utility of gem-difluorinated butanoic acid derivatives in enhancing protease stability, direct studies on peptides containing this compound are needed to confirm these effects.
Theoretical and Computational Studies on 4 Amino 2,2 Difluorobutanoic Acid and Its Conjugates
Molecular Dynamics (MD) Simulations of Fluorinated Biomacromolecules
Molecular dynamics simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For biomacromolecules that incorporate 4-Amino-2,2-difluorobutanoic acid, MD simulations could provide critical insights into how the gem-difluoro group on the β-carbon influences peptide and protein structure, dynamics, and interactions with their environment.
Future MD studies could investigate:
Conformational Sampling: How the presence of the CF2 group restricts the conformational freedom of the amino acid side chain and the peptide backbone.
Solvation and Lipophilicity: The effect of the difluoromethylene group on the hydration shell of the molecule and its partitioning between aqueous and nonpolar environments.
Peptide Folding and Stability: The impact of incorporating this amino acid on the secondary and tertiary structure of peptides, including their thermal and chemical stability.
Currently, there is a lack of specific MD simulation data for peptides or proteins containing this compound in the scientific literature.
Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Reaction Mechanisms
QM/MM methods are a hybrid computational approach that allows for the study of chemical reactions in large molecular systems like enzymes. The reactive part of the system is treated with high-level quantum mechanics, while the surrounding environment (e.g., the rest of the protein and solvent) is described by a more computationally efficient molecular mechanics force field.
For this compound, QM/MM calculations would be instrumental in:
Enzymatic Reactions: Elucidating the mechanism of enzymes that metabolize or are inhibited by this amino acid.
Covalent Modification: Understanding the reactivity of the amino acid and its potential to form covalent bonds with other molecules.
Transition State Analysis: Calculating the energy barriers for chemical reactions involving the difluorinated amino acid, providing insights into reaction rates.
Detailed QM/MM studies focused specifically on reaction mechanisms involving this compound are not yet available.
In Silico Prediction of Conformational Preferences and Interaction Energies
In silico methods, which are computer-based simulations, can predict the preferred three-dimensional arrangements (conformations) of a molecule and the strength of its interactions with other molecules. For this compound, these predictions are vital for understanding its biological activity.
Key areas for future investigation include:
Dihedral Angle Scans: Systematically rotating the chemical bonds of the amino acid to map its potential energy surface and identify low-energy, stable conformations.
Non-covalent Interactions: Quantifying the strength of hydrogen bonds, van der Waals forces, and electrostatic interactions between the fluorinated amino acid and binding partners, such as enzyme active sites or receptors.
Binding Affinity Predictions: Using computational docking and free energy calculations to predict how tightly a peptide containing this amino acid will bind to its target.
While general principles of fluorine's effect on conformation are known, specific high-level computational predictions of conformational preferences and detailed interaction energy breakdowns for this compound are not present in the reviewed literature.
Spectroscopic Characterization and Mechanistic Elucidation (e.g., NMR, IR, Mass Spectrometry in Structural and Mechanistic Contexts)
The combination of experimental spectroscopy and computational modeling provides a powerful approach for detailed structural and mechanistic analysis. Theoretical calculations can predict spectroscopic parameters, which can then be compared with experimental data to validate molecular structures and understand electronic properties.
For this compound, this integrated approach could yield valuable information:
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants would aid in the interpretation of experimental spectra, providing a detailed picture of the molecule's three-dimensional structure in solution.
Infrared (IR) Spectroscopy: Computational predictions of vibrational frequencies can help to assign the peaks in an experimental IR spectrum to specific molecular motions. This can be particularly useful for probing the effects of the difluoro group on the vibrations of the amino and carboxylic acid functionalities.
Mass Spectrometry: While primarily an experimental technique, computational chemistry can assist in predicting fragmentation patterns observed in mass spectrometry, which can help to confirm the molecular structure.
Although experimental spectroscopic data may exist in proprietary databases, detailed peer-reviewed studies that combine experimental spectra with in-depth theoretical calculations for this compound are not readily found.
Advanced Derivatization and Chemical Modification for Research Probes
Design and Synthesis of Labeled Analogs for Biochemical Assays
The development of labeled analogs is crucial for studying the interaction of a compound with its biological targets. These analogs contain an isotopic or fluorescent label that allows for their detection and quantification in biochemical assays.
Isotopic Labeling:
The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of 4-amino-2,2-difluorobutanoic acid would be a primary strategy. These isotopically labeled versions are chemically identical to the parent compound but can be distinguished by mass spectrometry. This allows for their use as internal standards in quantitative assays or to trace the metabolic fate of the compound.
Synthetic Approach: The synthesis would likely involve starting with isotopically labeled precursors. For instance, the use of labeled succinate (B1194679) or malonate derivatives in a synthetic route that ultimately yields the this compound backbone would be a plausible approach.
Fluorescent Labeling:
Attaching a fluorescent tag would enable the visualization of the compound's localization in cells or tissues and facilitate the use of fluorescence-based assays.
Synthetic Strategy: The amino group of this compound would be the most common site for conjugation with a fluorescent dye. Common fluorescent labels that could be employed are listed in the table below. The reaction would typically involve the formation of a stable amide bond between the amino group of the compound and an activated carboxyl group of the fluorescent label (e.g., an N-hydroxysuccinimide [NHS] ester).
| Potential Fluorescent Label | Excitation Max (nm) | Emission Max (nm) |
| Fluorescein isothiocyanate (FITC) | ~495 | ~519 |
| Rhodamine B | ~560 | ~580 |
| BODIPY Dyes | Variable | Variable |
| Dansyl Chloride | ~335 | ~518 |
Development of Conjugates for Functional Studies
Conjugating this compound to other molecules can help elucidate its mechanism of action or improve its properties for specific research applications.
Biotin (B1667282) Conjugates: The synthesis of a biotin conjugate would be highly valuable for affinity-based purification of target proteins. Biotin binds with extremely high affinity to streptavidin or avidin, which can be immobilized on a solid support. The amino group of this compound could be reacted with an activated biotin derivative (e.g., biotin-NHS) to form a stable conjugate.
Photoaffinity Probes: To identify the direct binding partners of the compound, a photoaffinity probe could be developed. This would involve incorporating a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, into the structure. Upon photoactivation with UV light, this group forms a covalent bond with nearby molecules, allowing for the identification of the binding target.
Strategies for Attaching the Compound to Other Biomolecules for Research Purposes
The covalent attachment of this compound to larger biomolecules like peptides, proteins, or oligonucleotides can be used to investigate its influence on their structure and function.
Peptide Synthesis: The compound could be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS). The amino group would be protected (e.g., with an Fmoc group), and the carboxylic acid would be activated for coupling to the free amine of the growing peptide chain on the solid support.
Protein Modification: For attachment to proteins, the amino group of this compound could be targeted for conjugation to surface-exposed carboxyl groups (e.g., on aspartic or glutamic acid residues) using carbodiimide (B86325) chemistry (e.g., with EDC and NHS). Alternatively, if the compound's carboxylic acid is to be attached to lysine (B10760008) residues, it would first need to be activated.
Future Directions and Emerging Research Avenues
Expansion of Fluorinated Amino Acid Repertoires for Protein Engineering
The selective incorporation of non-canonical amino acids, particularly fluorinated ones, is a powerful strategy in protein design and engineering. nih.gov These "fluoro-proteins" often exhibit enhanced stability, altered enzymatic activity, and unique folding characteristics. nih.gov The future of protein engineering lies in expanding the available repertoire of fluorinated amino acids beyond the commonly used variants, with 4-Amino-2,2-difluorobutanoic acid being a prime candidate for exploration.
Researchers are increasingly focused on developing robust and versatile methods for incorporating a diverse array of fluorinated amino acids into proteins. researchgate.net This includes both chemical synthesis and biosynthetic approaches. researchgate.net While chemical methods offer precision, biosynthetic incorporation within expression systems like E. coli is often more practical for producing larger proteins. researchgate.netfu-berlin.de The development of orthogonal translation systems, comprising engineered aminoacyl-tRNA synthetases and their corresponding tRNAs, is a key area of research. These systems can be tailored to recognize and incorporate specific fluorinated amino acids, such as this compound, at designated sites within a protein's sequence in response to a reassigned codon.
The unique properties of the difluoromethyl group in this compound can be harnessed to fine-tune protein structure and function. The strong inductive effect of the two fluorine atoms can alter the pKa of nearby residues, influence local electrostatic interactions, and modulate hydrogen bonding networks. These subtle yet significant perturbations can lead to proteins with novel catalytic activities or enhanced stability in non-natural environments. Future research will likely focus on the systematic incorporation of this and other novel fluorinated amino acids to create a diverse library of protein building blocks, enabling the rational design of proteins with bespoke properties.
Table 1: Comparison of Methods for Incorporating Fluorinated Amino Acids
| Method | Description | Advantages | Limitations |
| Chemical Synthesis | Stepwise solid-phase or solution-phase synthesis of peptides and small proteins. | High precision in placement of the fluorinated amino acid; can incorporate a wide variety of unnatural amino acids. researchgate.net | Technically challenging and costly for large proteins. researchgate.net |
| Precursor-Directed Biosynthesis | Supplying the fluorinated amino acid to a culture of an organism that produces the target protein. mdpi.com | Simpler than total synthesis; can be used in vivo. mdpi.com | Can lead to misincorporation into other proteins, potentially causing toxicity. mdpi.com |
| Orthogonal Translation Systems | Use of engineered aminoacyl-tRNA synthetase/tRNA pairs to incorporate the unnatural amino acid at a specific codon. fu-berlin.de | Site-specific incorporation with high fidelity; applicable to large proteins in living cells. | Requires significant engineering effort for each new amino acid. |
Interdisciplinary Approaches in Fluorine Chemical Biology
The intersection of fluorine chemistry and biology has given rise to the vibrant field of fluorine chemical biology. nih.gov Fluorinated amino acids, including this compound, are at the heart of this interdisciplinary domain, serving as powerful tools to probe and manipulate biological systems. The absence of naturally occurring fluorine in most biological systems makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally sensitive and background-free technique for studying protein structure, dynamics, and interactions. mdpi.comnih.gov
Future research will increasingly leverage this compound as a ¹⁹F NMR probe. By incorporating it into specific sites within a protein, researchers can gain unprecedented insights into:
Protein Folding and Stability: Monitoring the local environment of the difluoromethyl group can reveal details about folding pathways and the conformational changes associated with protein stability. researchgate.net
Enzyme Mechanisms: Placing the probe near an enzyme's active site can help elucidate catalytic mechanisms and substrate binding events. researchgate.net
Protein-Protein Interactions: Changes in the ¹⁹F NMR signal upon binding can be used to characterize and quantify interactions between proteins. nih.gov
The development of new synthetic methodologies to access a wider variety of complex, fluorinated amino acids is crucial for advancing this field. nih.gov This synergy between synthetic chemistry, spectroscopy, and molecular biology will continue to drive innovation, allowing scientists to ask and answer increasingly complex questions about the workings of the cell.
Novel Research Applications in Material Science (Biomaterial Context)
The unique properties of fluorinated compounds are now being explored in the context of material science, particularly for the development of novel biomaterials. The incorporation of fluorinated amino acids like this compound into peptides can impart unique self-assembly properties, leading to the formation of highly stable and functional nanostructures such as fibrils, nanotubes, and hydrogels.
The high hydrophobicity of fluorinated chains can drive the self-assembly process, while the specific stereochemistry of the amino acid can dictate the morphology of the resulting nanomaterial. For instance, peptides containing fluorinated amino acids have been shown to form hyperstable collagen triple helices and coiled-coil structures. nih.gov These fluorinated biomaterials exhibit enhanced thermal and proteolytic stability, making them attractive for a range of applications. researchgate.net
Future research is expected to focus on designing and synthesizing peptides incorporating this compound to create novel biomaterials with tailored properties. Potential applications include:
Drug Delivery Vehicles: Self-assembled nanostructures could encapsulate and deliver therapeutic agents.
Tissue Engineering Scaffolds: Stable, biocompatible materials could provide a framework for cell growth and tissue regeneration. Synthetic collagen-like peptides containing fluorinated residues have shown promise in this area. researchgate.net
Antimicrobial Surfaces: The unique surface properties of fluorinated materials could be harnessed to prevent biofilm formation.
The ability to fine-tune the properties of these materials by altering the peptide sequence and the degree of fluorination opens up a vast design space for creating next-generation biomaterials with unprecedented functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
